Functional Inhibition of p21-Induced Transcription
Senexin A hydrochloride uniquely inhibits p21-induced transcriptional activation, a feature not described for other CDK8/19 inhibitors like Senexin B or CCT251545. At a concentration of 2.5 µM, it reduces p21-stimulated NF-κB-dependent promoter activity by approximately 50% in a reporter assay [1]. This functional inhibition occurs without affecting p21-mediated cell cycle arrest or the senescent phenotype .
| Evidence Dimension | Functional Inhibition of p21-Induced Transcription |
|---|---|
| Target Compound Data | ~50% reduction at 2.5 µM |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | Approximately 50% inhibition relative to vehicle |
| Conditions | HT1080 fibrosarcoma cells with a p21-inducible system; NF-κB-dependent luciferase reporter assay. |
Why This Matters
This functional selectivity allows researchers to dissect the transcriptional arm of p21 signaling from its cell cycle effects, a capability not offered by other CDK8/19 inhibitors.
- [1] Porter DC, Farmaki E, Altilia S, et al. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities. Proc Natl Acad Sci U S A. 2012 Aug 21;109(34):13799-804. View Source
